Comparative MAO-A Inhibition Potency: Befol vs. Moclobemide in Human MAO-A Assays
In vitro enzymatic assays using human MAO-A reveal that Befol demonstrates significantly higher potency compared to moclobemide, the most clinically relevant reversible MAO-A inhibitor . While the direct human MAO-A IC50 for Befol is reported as 0.36138 µM , moclobemide exhibits an IC50 of 6.1 µM in the same assay system using serotonin (5-HT) as the substrate . This 16.9-fold difference in potency represents a substantial quantitative differentiation in primary target engagement.
| Evidence Dimension | Human MAO-A inhibition (IC50) |
|---|---|
| Target Compound Data | 0.36138 µM (361.38 nM) |
| Comparator Or Baseline | Moclobemide: 6.1 µM |
| Quantified Difference | 16.9-fold higher potency for Befol |
| Conditions | In vitro enzymatic assay using human MAO-A with serotonin (5-HT) as substrate |
Why This Matters
This 16.9-fold potency advantage at the primary target allows for lower dosing requirements, potentially reducing off-target interactions and improving the therapeutic window for scientific applications.
- [1] INTEDE. Xenobiotics-DME Activity Data for Befol. Homo sapiens MAO-A IC50 = 0.36138 µM. View Source
